molecular formula C5H5N3O B11772430 (NZ)-N-(pyrimidin-5-ylmethylidene)hydroxylamine

(NZ)-N-(pyrimidin-5-ylmethylidene)hydroxylamine

Cat. No.: B11772430
M. Wt: 123.11 g/mol
InChI Key: JIHALWYYWJPEIV-BAQGIRSFSA-N
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Description

(NZ)-N-(pyrimidin-5-ylmethylidene)hydroxylamine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of a hydroxylamine group attached to the pyrimidine ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(pyrimidin-5-ylmethylidene)hydroxylamine can be achieved through various methods. One common approach involves the condensation of pyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-(pyrimidin-5-ylmethylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(NZ)-N-(pyrimidin-5-ylmethylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-5-carbaldehyde: A precursor in the synthesis of (NZ)-N-(pyrimidin-5-ylmethylidene)hydroxylamine.

    Hydroxylamine: A simpler compound containing the hydroxylamine functional group.

    Pyrimidine derivatives: Various compounds with modifications on the pyrimidine ring.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both pyrimidine and hydroxylamine. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

(NZ)-N-(pyrimidin-5-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H/b8-3-

InChI Key

JIHALWYYWJPEIV-BAQGIRSFSA-N

Isomeric SMILES

C1=C(C=NC=N1)/C=N\O

Canonical SMILES

C1=C(C=NC=N1)C=NO

Origin of Product

United States

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